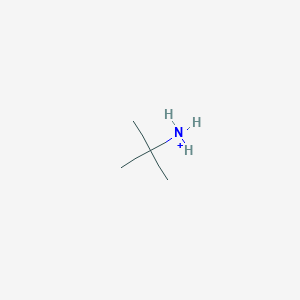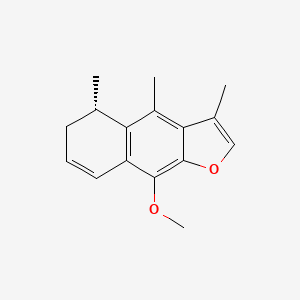
Tert-butylammonium
Übersicht
Beschreibung
Tert-butylammonium is the cation resulting from the protonation of the nitrogen atom of tert-butylamine. It is a conjugate acid of a tert-butylamine.
Wissenschaftliche Forschungsanwendungen
Advanced Material Properties and Computational Prediction Tert-butylammonium (TBA) compounds have shown potential in advanced materials science. For instance, the structural, spectral, and electronic properties of this compound N-acetylglycinate monohydrate were examined, combining experimental and theoretical approaches. This study emphasized the importance of true computational prediction of material behavior before experimentation, highlighting the relevance of TBA compounds in material science research (Senthilkumar et al., 2020).
Crystal Structures and Dielectric Properties TBA has been instrumental in the formation of unique crystal structures. Research on this compound chlorocadmate(II) complexes revealed novel structural forms and dielectric properties. These findings are significant in the context of inorganic-organic hybrid materials (Yu-Zi Jin et al., 2014).
Phase Transitions in Metavanadates Studies on TBA have contributed to understanding phase transitions in metavanadates. Tetrakis(this compound)-cyclo-tetrametavanadate, an oxovanadate salt, was found to undergo a phase transition in the solid state, a finding that can impact the study of polymer materials (Wéry et al., 1996).
Catalytic Activity in Chemical Reactions TBA also plays a role in catalysis. For example, rhodium(0) nanoparticles stabilized by this compound octanoate showed high catalytic activity in the dehydrogenation of ammonia-borane, a process relevant to chemical hydrogen storage (Ayvalı et al., 2011).
Molecular Modeling and Complexation Behavior TBA is also significant in molecular modeling. Studies have explored its complexation behavior, contributing to the understanding of molecular interactions and recognition, which are fundamental in the design of molecular sensors and other applications (Choe & Chang, 2002).
Solid-State Transformations in Organic Materials Research involving TBA has helped in understanding solid-state transformations in organic materials. For example, this compound acetate monohydrate's solid-state dehydration process and the associated hydrogen-bond reorganization were studied, providing insights into the behavior of organic compounds during dehydration (Martí-Rujas et al., 2010).
Eigenschaften
Molekularformel |
C4H12N+ |
|---|---|
Molekulargewicht |
74.14 g/mol |
IUPAC-Name |
tert-butylazanium |
InChI |
InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/p+1 |
InChI-Schlüssel |
YBRBMKDOPFTVDT-UHFFFAOYSA-O |
SMILES |
CC(C)(C)[NH3+] |
Kanonische SMILES |
CC(C)(C)[NH3+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B1230414.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)
![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)

![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)
![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

